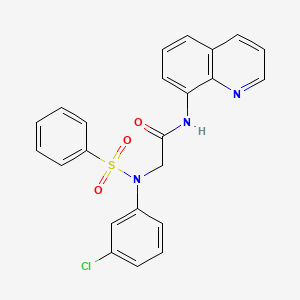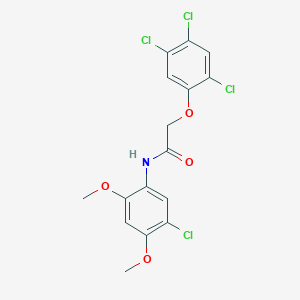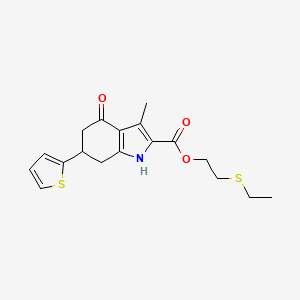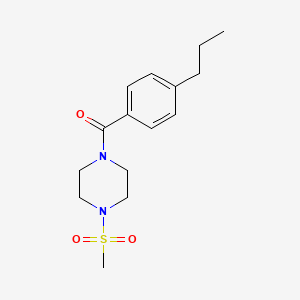
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide, also known as QS11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QS11 belongs to the class of small molecules that can inhibit the activity of the oncogenic transcription factor, STAT3, which is known to play a critical role in cancer progression.
Wirkmechanismus
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide inhibits the activity of STAT3 by preventing its phosphorylation, which is required for its activation. STAT3 is known to play a critical role in cancer progression by promoting cell survival, proliferation, and angiogenesis. Inhibition of STAT3 activity by N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In addition, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has some limitations for lab experiments. It is a synthetic compound that may have limited bioavailability and may not accurately reflect the physiological effects of natural compounds.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide. One direction is to further investigate its potential therapeutic applications in cancer treatment. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to inhibit the activity of STAT3, which is known to play a critical role in cancer progression. Further studies are needed to determine the optimal dosage and administration of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide for cancer treatment. Another direction is to investigate the potential of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for these diseases.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of STAT3, which is known to play a critical role in cancer progression. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c24-18-9-5-10-19(15-18)27(31(29,30)20-11-2-1-3-12-20)16-22(28)26-21-13-4-7-17-8-6-14-25-23(17)21/h1-15H,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXIUOXTKZDOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974701 | |
| Record name | 2-[(Benzenesulfonyl)(3-chlorophenyl)amino]-N-(quinolin-8-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzenesulfonyl)(3-chlorophenyl)amino]-N-(quinolin-8-yl)ethanimidic acid | |
CAS RN |
5927-59-3 | |
| Record name | 2-[(Benzenesulfonyl)(3-chlorophenyl)amino]-N-(quinolin-8-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4851811.png)
![N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4851818.png)

![3-(3-chlorobenzyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4851836.png)
![3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4851837.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4851843.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4851851.png)



![2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4851906.png)


